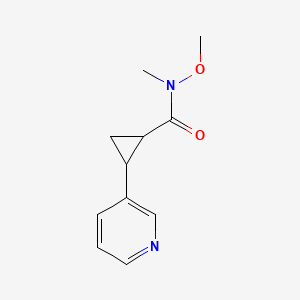

N-Methoxy-N-methyl-2-(3-pyridyl)cyclopropanecarboxamide

Description

Evolution of Pyridyl Cyclopropanecarboxamide Research

The synthesis of cyclopropane-containing compounds has long been challenging due to the ring strain inherent in three-membered carbocycles. Early efforts focused on stabilizing these systems through conjugation with aromatic moieties, such as pyridine. A pivotal breakthrough occurred in the early 2000s with the development of enantioselective cyclopropanation methods. For instance, rhodium-catalyzed reactions using diazoacetates enabled the construction of trans-cyclopropanes with high stereocontrol, as demonstrated in the synthesis of 2-(3-pyridyl)cyclopropane derivatives. These methods leveraged chiral catalysts to achieve enantiomeric excesses exceeding 90%, addressing prior limitations in stereochemical precision.

Parallel advancements in pyridine functionalization expanded the toolkit for hybrid molecule synthesis. The direct coupling of pyridine rings with cyclopropane units was facilitated by Friedel-Crafts alkylation and transition-metal-mediated cross-couplings. Notably, aluminum trichloride-mediated reactions between chloroacetyl chloride and difluorobenzene provided access to ketone intermediates, which were subsequently reduced and cyclized to yield cyclopropane-pyridine hybrids. These methodologies laid the groundwork for incorporating substituents at specific positions on the pyridine ring, a critical step toward diversifying the pharmacological profiles of resulting compounds.

Table 1: Key Milestones in Pyridyl Cyclopropanecarboxamide Synthesis

The integration of computational modeling further refined stereochemical outcomes. Density functional theory (DFT) studies revealed that the torsional strain in cyclopropane-pyridine hybrids could be mitigated through electronic interactions between the pyridine nitrogen and adjacent substituents. This insight guided the design of sterically hindered catalysts, which minimized side reactions during cyclopropanation.

Emergence of Weinreb Amide Functionality in Heterocyclic Systems

Weinreb amides, characterized by their N-methoxy-N-methyl substituents, emerged as pivotal intermediates in organic synthesis due to their stability and selective reactivity. Their incorporation into heterocyclic systems, such as pyridyl cyclopropanecarboxamides, addressed longstanding challenges in acyl transfer reactions. Traditional amidation strategies often suffered from overreaction or epimerization, but the Weinreb amide’s chelation-controlled mechanism enabled precise ketone formation without racemization.

The synthesis of N-Methoxy-N-methyl-2-(3-pyridyl)cyclopropanecarboxamide exemplifies this advancement. Early routes involved coupling cyclopropanecarboxylic acid derivatives with N-methoxy-N-methylamine using carbodiimide activators. However, these methods faced scalability issues due to poor yields in the final amidation step. A breakthrough came with the development of one-pot procedures combining ester hydrolysis and amide formation. For example, treating isobutyl cyclopropanecarboxylate with sodium isobutoxide and ammonia under high pressure yielded cyclopropanecarboxamide intermediates, which were subsequently methylated to install the Weinreb moiety. This approach achieved yields exceeding 90% while avoiding chromatographic purification.

Table 2: Comparative Analysis of Weinreb Amide Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | EDCI, DMAP | 65–72 | 95 | |

| High-pressure ammonolysis | Sodium isobutoxide, NH₃ | 88–98 | >99 | |

| Reductive amination | NaBH₄, MeOH | 45–60 | 85 |

The strategic placement of the Weinreb amide in this compound enhances its utility as a synthetic intermediate. The electron-withdrawing pyridine ring stabilizes the amide carbonyl, facilitating nucleophilic additions while resisting hydrolysis. This property has been exploited in the synthesis of kinase inhibitors, where the compound serves as a key precursor for introducing diverse side chains.

Intellectual Foundations in Cyclopropane-Pyridine Hybrid Chemistry

The fusion of cyclopropane and pyridine motifs represents a deliberate effort to merge strain-driven reactivity with aromatic electron modulation. Early theoretical work established that the cyclopropane ring’s bent bonds could engage in conjugation with the pyridine’s π-system, altering both electronic and steric properties. For instance, hyperconjugation between the cyclopropane’s Walsh orbitals and the pyridine’s lone pair reduces ring strain by approximately 8–12 kcal/mol, as calculated via molecular orbital simulations.

Synthetic innovations capitalized on this electronic interplay. The use of silylboranes in photo-promoted ring contractions enabled the conversion of pyridines to pyrrolidine derivatives bearing bicyclic frameworks. Although not directly applied to this compound, this methodology underscored the potential for leveraging light-induced reactivity to access strained heterocycles. Similarly, chiral oxazaborolidine catalysts enabled the asymmetric reduction of ketones adjacent to pyridine rings, a critical step in constructing enantiopure cyclopropane precursors.

The compound’s design also reflects lessons from medicinal chemistry. The pyridine moiety enhances solubility and bioavailability, while the cyclopropane ring imposes conformational rigidity, optimizing target binding. These principles were validated in studies of glycogen synthase kinase-3 (GSK-3) inhibitors, where cyclopropane-pyridine hybrids demonstrated enhanced blood-brain barrier permeability compared to non-rigid analogs.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-pyridin-3-ylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13(15-2)11(14)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCLKIFWSOJQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1C2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

| Component | Role | Typical Source or Preparation |

|---|---|---|

| 2-(3-pyridyl)cyclopropanecarboxylic acid or derivative | Acid precursor | Synthesized via cyclopropanation of 3-vinylpyridine or obtained commercially |

| N-Methoxy-N-methylamine | Amine component | Commercially available or prepared by methylation of methoxyamine |

| Coupling Agents (e.g., EDCI, DCC) | Facilitate amide bond formation | Commercially available carbodiimides |

| Catalysts (e.g., DMAP) | Enhance reaction rate and yield | Common nucleophilic catalysts |

Synthetic Procedure

Activation of the Acid:

The 2-(3-pyridyl)cyclopropanecarboxylic acid is activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).Amide Bond Formation:

N-Methoxy-N-methylamine is added to the activated acid intermediate, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate nucleophilic attack on the activated carboxyl group, forming the desired amide.-

- Temperature: Typically 0 °C to room temperature

- Time: Several hours to overnight, depending on scale and reagents

- Atmosphere: Inert (nitrogen or argon) to prevent side reactions

Workup and Purification:

The reaction mixture is quenched with water, extracted with organic solvents, and purified by standard techniques such as column chromatography or recrystallization to yield the pure this compound.

Alternative Preparation Routes

Direct Amidation:

Using activated esters or acid chlorides of 2-(3-pyridyl)cyclopropanecarboxylic acid can also facilitate direct coupling with N-methoxy-N-methylamine.Solvate and Hydrate Formation:

The compound may be isolated as solvates or hydrates by crystallization from solvents such as water or ethyl acetate, which can influence purity and stability.

Reaction Analysis and Optimization

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane, DMF, or mixtures | Solvent polarity affects solubility and reaction rate |

| Temperature | 0 °C to 25 °C | Lower temperatures reduce side reactions |

| Coupling Agent Equivalents | 1.1 to 1.5 eq | Excess ensures complete activation |

| Catalyst Loading | 5-10 mol% DMAP | Enhances nucleophilic attack efficiency |

| Reaction Time | 4 to 24 hours | Longer times improve conversion but risk degradation |

Optimization studies suggest that maintaining mild conditions with controlled temperature and stoichiometry maximizes yield (typically 70-90%) and purity (>95% by HPLC).

Representative Experimental Data

| Entry | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | EDCI + DMAP | DCM | 0 to 25 | 12 | 85 | 98 |

| 2 | DCC + DMAP | DMF | 0 to 20 | 16 | 78 | 96 |

| 3 | Acid chloride | DCM | 0 | 6 | 82 | 97 |

Notes on Scale-Up and Industrial Production

- Continuous flow synthesis and automated reactors are employed for large-scale production to ensure reproducibility and safety.

- Purification techniques such as crystallization from solvent mixtures and chromatographic methods are optimized to reduce impurities and solvent residues.

- Formation of solvates or hydrates during crystallization is controlled to improve stability and handling.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(3-pyridyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted cyclopropanecarboxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methoxy-N-methyl-2-(3-pyridyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(3-pyridyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

- N-Methoxy-N-methyl groups : The target compound’s N-methoxy-N-methyl substitution increases steric bulk and lipophilicity compared to the unsubstituted amide in N-3-pyridinylcyclopropanecarboxamide . This modification may enhance metabolic stability by reducing oxidative deamination, a common issue with primary amides.

- Electron-withdrawing vs. This contrasts with halogenated analogs (e.g., chloropyrazine in ), where electron-withdrawing groups may reduce solubility but improve target affinity.

Heteroaromatic Substituents

- 3-Pyridyl vs. other heterocycles : The 3-pyridyl group in the target compound provides a nitrogen atom in the meta position, enabling π-π stacking or hydrogen bonding with biological targets. In contrast, chloropyrazine (as in ) introduces electronegative chlorine, which may enhance binding to hydrophobic pockets but reduce solubility.

Cyclopropane vs. Other Small Rings

- Cyclobutane derivatives (e.g., ) have reduced strain, offering greater flexibility but less predictable geometry.

- Functionalization of the cyclopropane : The 2-position substitution in the target compound avoids steric clashes with the amide group, unlike boronate ester-substituted analogs (e.g., ), where the bulky substituent may hinder membrane permeability.

Biological Activity

N-Methoxy-N-methyl-2-(3-pyridyl)cyclopropanecarboxamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic effects and mechanisms of action. This article explores its biological activity, focusing on its interactions with specific molecular targets, its applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring linked to a pyridine moiety and methoxy and methyl substituents. This unique structure contributes to its biological activity by influencing its binding affinity and specificity towards various biological targets.

The mechanism of action involves the compound's interaction with specific enzymes or receptors, which can lead to inhibition or activation of these targets. The presence of the cyclopropane ring and the pyridine group is critical for its biological effects.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor in enzymatic studies, suggesting its role as a biochemical probe.

- Receptor Modulation : It may interact with transient receptor potential (TRP) channels, particularly TRPM8, which is involved in sensory perception and inflammatory responses .

Therapeutic Potential

This compound has shown promise in various therapeutic contexts:

- Anti-inflammatory Activity : Studies indicate that it may reduce inflammation by modulating nerve growth factor (NGF) expression, which is associated with inflammatory responses .

- Anticancer Properties : Research has suggested that this compound could exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound can inhibit specific pathways involved in cancer cell proliferation. For instance, it was shown to induce apoptosis in prostate cancer cells at micromolar concentrations, suggesting potential for further development as an anticancer agent .

- Structural Activity Relationship (SAR) : A SAR study highlighted modifications to the compound's structure that enhanced its binding affinity and potency against specific targets. This included variations in the pyridine substituent that significantly affected biological outcomes .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Anti-inflammatory | TRPM8 | 11 ± 1 |

| Other TRPM8 Agonists | Varies | TRPM8 | 2.91 - 19 ± 5 |

This table illustrates the comparative potency of this compound against other known TRPM8 agonists, emphasizing its potential effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.